molecular formula C₁₉H₁₈N₂O₃ B1142909 Endophenazine B CAS No. 479415-40-2

Endophenazine B

Cat. No.: B1142909
CAS No.: 479415-40-2
M. Wt: 322.36
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Description

Historical Context and Discovery of Endophenazine B

This compound, along with its structural analogs Endophenazine A, C, and D, was first reported as a new member of the phenazine (B1670421) family following a chemical screening of various endosymbiotic Streptomyces anulatus strains. researchgate.net These strains were isolated from different arthropod hosts, highlighting the diverse ecological niches where these compounds can be found. researchgate.net The discovery was part of a broader effort to identify new bioactive compounds from endophytic microorganisms, which are known to be a rich source of novel natural products. researchgate.netnih.gov Specifically, this compound is structurally identified as 5,7-dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic acid. scialert.net It is recognized as an N-methylated phenazine, a characteristic that distinguishes it within this class of compounds. nih.govresearchgate.net

Significance of this compound within Natural Product Chemistry and Chemical Biology

The significance of this compound lies in its unique chemical structure and biological activities. As a prenylated phenazine, it belongs to a class of compounds known for their diverse pharmacological properties, including antibiotic and antitumor activities. acs.orgmdpi.com The prenyl group is crucial for the bioactivity of many aromatic natural products. acs.org

In the realm of chemical biology, the study of this compound's biosynthesis has provided valuable insights into the enzymatic machinery of Streptomyces. The biosynthetic pathway involves a key N-methylation step, and the identification of the responsible N-methyltransferase gene, ppzM, in Streptomyces anulatus was a significant finding. researchgate.net This discovery expanded the understanding of how structural diversity in phenazine compounds is generated at a genetic level. researchgate.net Furthermore, research into its biosynthesis has revealed that the genes responsible can be located at two separate loci on the chromosome of Streptomyces cinnamonensis, which is an unusual arrangement for secondary metabolite biosynthesis in Streptomyces. nih.govuni-tuebingen.de

The compound and its derivatives have shown antimicrobial activity against Gram-positive bacteria and some fungi. researchgate.netscialert.net This has positioned this compound as a molecule of interest for the development of new therapeutic agents. scialert.net

Scope and Objectives of Contemporary this compound Research

Current research on this compound is multifaceted, focusing on several key areas. A primary objective is the exploration of its full biosynthetic pathway and the regulatory networks that control its production in various Streptomyces species. nih.govresearchgate.netacs.org This includes the characterization of enzymes like prenyltransferases and methyltransferases involved in its formation. researchgate.netacs.org

Metabolic engineering and heterologous expression are also major areas of focus. Scientists are working to increase the production yields of this compound and its precursors by introducing the biosynthetic gene clusters into more tractable host organisms like Streptomyces coelicolor or even prokaryotes like E. coli. researchgate.netnih.gov This research aims to overcome the low natural production levels and facilitate further study and potential commercial application.

Furthermore, there is ongoing investigation into the broader biological activities of this compound. While its antibacterial properties are established, researchers are exploring its potential as an anticancer agent and its role in the ecological interactions of its producing organisms. scialert.netnih.govbiorxiv.org Understanding the full spectrum of its bioactivity is a key objective for realizing its therapeutic potential. The total synthesis of phenazine compounds is also an active area of research, providing a means to produce these molecules and their analogs for further study. beilstein-journals.orgmdpi.com

Properties

CAS No.

479415-40-2

Molecular Formula

C₁₉H₁₈N₂O₃

Molecular Weight

322.36

Synonyms

5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid

Origin of Product

United States

Biological Context and Production of Endophenazine B

Isolation and Characterization of Endophenazine B Producing Organisms

The discovery and study of this compound are intrinsically linked to the microorganisms that synthesize it. These organisms are found in a variety of ecological niches, from common soil environments to the intricate internal tissues of plants and arthropods.

This compound is primarily produced by bacteria belonging to the genus Streptomyces, a group of Actinobacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. mdpi.combeilstein-journals.org

Streptomyces anulatus : This species, originally isolated from soil, is a known producer of this compound, along with other related compounds like endophenazine A, C, and tubermycin B. mdpi.comwikipedia.orgnih.gov Strains of S. anulatus have been repeatedly isolated from various arthropod hosts, highlighting a potential symbiotic relationship. oup.comresearchgate.net The biosynthetic gene cluster responsible for endophenazine production in S. anulatus 9663 has been identified and studied. researchgate.netsecondarymetabolites.org

Streptomyces prasinus : A strain of S. prasinus, designated ZO16, was isolated from the roots of the ginger plant (Zingiber officinale). scialert.netnih.gov This endophytic bacterium was found to produce both endophenazine A and B. scialert.netscispace.com This discovery was notable as S. prasinus was not previously reported to produce endophenazines. scialert.net

Streptomyces cinnamonensis : This soil-isolated species is also a known producer of both endophenazine A and B. nih.govmdpi.com

The production of this compound is not limited to free-living soil bacteria; it is frequently observed in microbes that form close associations with other organisms.

Arthropod-Associated Endosymbionts : Streptomyces anulatus strains that produce endophenazines have been isolated from four different species of arthropods, including woodlice, a leaf beetle, and a millipede. oup.comresearchgate.netdoi.org This repeated isolation from diverse arthropod hosts suggests a stable symbiotic relationship where the bacteria reside within the host. oup.comresearchgate.net The production of antimicrobial compounds like endophenazines may play a role in protecting the host from pathogens. oup.com

Plant Endophytes : Endophytic bacteria live within the tissues of plants without causing disease. scialert.net The isolation of the this compound-producing Streptomyces prasinus ZO16 from ginger roots is a clear example of this relationship. scialert.netnih.gov Endophytes can benefit their host plants in several ways, including promoting growth and protecting against pathogens, often through the production of bioactive compounds. scialert.netnih.gov The presence of endophenazine-producing actinomycetes in plants like Neesia altissima further underscores the potential of plant endophytes as sources of these compounds. nih.gov

Microbial Sources (e.g., Streptomyces anulatus, Streptomyces prasinus)

Environmental and Genetic Factors Influencing this compound Production

The quantity of this compound produced by these microorganisms is not constant and can be significantly influenced by both their surrounding environment and their genetic makeup.

The laboratory cultivation of this compound-producing organisms has revealed that specific conditions can enhance or inhibit its synthesis.

Media Composition : The choice of growth medium is critical. For instance, the production of phenazines by Pseudomonas chlororaphis was found to be significantly higher in a nutrient-rich Y medium compared to King's B medium, leading to a substantial increase in endophenazine A production. nih.gov Similarly, different media like GYM and MB are used for the cultivation of Streptomyces species to promote the production of phenazines. mdpi.com

Aeration : Oxygen supply can affect the production of specific phenazine (B1670421) derivatives. In cultures of a heterologous Streptomyces coelicolor strain expressing the endophenazine gene cluster, the presence or absence of an oxygen carrier influenced the relative amounts of different endophenazines produced. researchgate.netd-nb.info

Fermentation Time : The production of secondary metabolites like endophenazines is often growth-phase dependent, with accumulation occurring after a certain period of cultivation, typically several days. mdpi.comnih.gov

Advances in genetic engineering have provided powerful tools to increase the yield of this compound and related compounds.

Heterologous Expression : The entire biosynthetic gene cluster for endophenazines from Streptomyces anulatus 9663 has been successfully transferred into and expressed in a different host, Streptomyces coelicolor M512. beilstein-journals.orgresearchgate.net This technique allows for the production of endophenazines in a host that may be easier to grow and manipulate in a laboratory setting. mdpi.com However, the yield in the heterologous host was lower than in the original producer, and it also produced a new, inactive compound, endophenazine E, possibly as a detoxification mechanism. researchgate.netmdpi.com

Gene Deletion and Overexpression : Specific genes within the biosynthetic pathway can be targeted to alter the production profile. Deletion of the ppzM gene in the endophenazine cluster, which is believed to encode a methyltransferase, was shown to abolish the production of this compound in the heterologous host S. coelicolor M512. beilstein-journals.orgresearchgate.net Conversely, engineering metabolic pathways to increase the supply of precursors, such as dimethylallyl diphosphate (B83284) (DMAPP), has been used to enhance the production of prenylated phenazines like endophenazine A in engineered Pseudomonas chlororaphis. nih.govacs.org

Table 1: Examples of this compound Producing Strains and Their Yields

Strain Source This compound Yield Reference(s)
Streptomyces anulatus 9663 Soil/Arthropod Low amounts detected beilstein-journals.orgresearchgate.net
Streptomyces prasinus ZO16 Ginger Root (Zingiber officinale) 1.08 mg/L of culture medium scialert.net

Cultivation Conditions and Fermentation Optimization

Ecological and Physiological Functions of this compound in its Native Environment

Phenazines, including this compound, are not merely metabolic byproducts; they serve important functions for the organisms that produce them, contributing to their survival and competitiveness.

Antimicrobial Activity : Phenazines are well-documented for their broad-spectrum antibiotic activity against bacteria and fungi. nih.govresearchgate.net This is a key ecological function, as it allows the producing organism to inhibit the growth of competing microbes in its environment, be it the soil, a plant's rhizosphere, or within a host organism. nih.govnih.gov Endophenazines A-D have demonstrated antimicrobial activity against Gram-positive bacteria and some fungi. researchgate.netresearchgate.net This activity is believed to be a primary reason for their production by endosymbionts, offering a chemical defense to their hosts. oup.com

Competitive Survival : The ability to produce phenazines has been directly linked to the enhanced survival and competitiveness of bacteria in natural habitats. nih.govnih.gov For example, phenazine-producing Pseudomonas strains are more competitive on wheat roots than their non-producing counterparts. nih.gov This competitive advantage is crucial for establishing and maintaining populations in complex microbial communities like the soil and plant microbiomes. elifesciences.org

Redox Cycling and Electron Shuttling : Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions. nih.govnih.gov This property allows them to function as electron shuttles, which can be particularly important in oxygen-limited environments, such as dense biofilms or certain soil micro-sites. researchgate.netnih.gov By facilitating electron transfer, phenazines can help maintain the producer's metabolic activity and may also play a role in making essential nutrients like iron more accessible. nih.govelifesciences.org

Herbicidal Activity : In addition to antimicrobial properties, endophenazines A-D have also shown herbicidal activity against the aquatic plant Lemna minor (duckweed). researchgate.netnih.gov This suggests a broader ecological role in influencing the surrounding plant life.

Role as Secondary Metabolite and Inter-organismal Interactions

This compound is classified as a secondary metabolite. Unlike primary metabolites, which are essential for the basic growth, development, and reproduction of an organism, secondary metabolites are organic compounds that are not directly involved in these fundamental processes. wikipedia.org Instead, they play crucial roles in mediating ecological interactions, often providing a selective advantage to the producing organism by enhancing its survival and reproductive capacity. wikipedia.orgresearchgate.netfrontiersin.org The production of these compounds, which often have complex chemical structures, is typically initiated during the stationary phase of bacterial growth, frequently in response to nutrient limitation or other environmental stressors. wikipedia.org

As a member of the phenazine family of nitrogen-containing heterocyclic compounds, this compound is involved in a variety of inter-organismal interactions. scialert.netnih.gov Phenazines are produced by a diverse range of bacteria, including those from the Streptomyces and Pseudomonas genera. scialert.netnih.gov These compounds are well-documented for their broad-spectrum antibiotic properties, which are a key component of their ecological function. nih.govresearchgate.net The primary mechanism of this antimicrobial action involves their ability to undergo cellular redox cycling, which generates reactive oxygen species like superoxide (B77818) and hydrogen peroxide that are toxic to competing microbes. nih.gov

Research has demonstrated that this compound, along with its structural analog Endophenazine A, exhibits notable antibacterial activity. scialert.netmdpi.com For instance, these compounds, isolated from the endophytic actinomycete Streptomyces prasinus ZO16, have shown efficacy against pathogenic bacteria such as Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). scialert.netnih.gov Further studies have confirmed the antimicrobial activity of endophenazines against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. mdpi.com In addition to its antibacterial effects, this compound has been noted to possess low herbicidal activity against the aquatic plant Lemna minor, indicating its involvement in plant-microbe interactions. medchemexpress.commedchemexpress.com The production of such bioactive compounds allows the host organism to inhibit the growth of competing bacteria, fungi, and other organisms in its ecological niche. nih.govnih.gov

Contribution to Producer Fitness and Competitiveness

By inhibiting the growth of a wide range of bacteria and fungi, phenazines help the producer to secure its niche. nih.govnih.gov This is particularly evident in soil and rhizosphere environments, where microbial competition is intense. Several studies have highlighted that the ability to synthesize phenazines is strongly correlated with the persistence and long-term survival of the producing bacteria in their natural habitats. nih.govnih.gov For example, strains of Pseudomonas that produce phenazines have been shown to be more competitive and to survive longer on the roots of wheat compared to mutant strains that cannot produce these compounds. nih.gov This antibiotic capability allows the producer to outcompete other microorganisms, thereby ensuring access to limited nutrients. nih.gov

Beyond direct antagonism, phenazines contribute to fitness in other ways. Their redox-active nature allows them to function as electron shuttles, which can be crucial for survival under oxygen-limiting conditions, such as those found in dense biofilms. nih.gov The production of phenazines is also linked to successful biofilm formation, which provides a protected mode of growth and further enhances survival. researchgate.netnih.gov Therefore, the synthesis of this compound is a metabolically significant investment that yields substantial benefits, improving the organism's ability to colonize environments, compete with other microbes, and persist under stressful conditions. nih.govescholarship.org

Biosynthetic Pathway Elucidation and Engineering of Endophenazine B

Identification and Characterization of Endophenazine B Precursors and Intermediates

The assembly of this compound begins with precursors from central metabolism, which are channeled into specialized pathways to form the characteristic phenazine (B1670421) and isoprenoid moieties of the molecule.

The fundamental phenazine ring system of this compound originates from the shikimate pathway. researchgate.netnih.govbeilstein-journals.org This pathway provides the precursor chorismic acid, which serves as a critical branch point diverting metabolites towards phenazine biosynthesis. beilstein-journals.orgresearchgate.net The biosynthesis of phenazine-1-carboxylic acid (PCA), a key intermediate, is catalyzed by a suite of enzymes encoded by the phz gene cluster, including phzA-G. beilstein-journals.orgnih.gov Specifically, PhzC, a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is the first enzyme of the shikimate pathway and directs the flow of primary metabolites toward chorismic acid. beilstein-journals.orgresearchgate.netnih.gov The subsequent conversion of chorismic acid to the phenazine core is accomplished by the enzymes PhzABDEFG. beilstein-journals.org In some phenazine biosynthetic gene clusters, additional genes with similarity to those of the shikimate pathway, such as those encoding 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) and chorismate synthase, have been identified, suggesting a dedicated supply of chorismate for phenazine production. nih.gov The phenazine core then undergoes further modifications to yield the final this compound structure.

A distinguishing feature of this compound is its prenyl group, which is derived from an isoprenoid precursor. The biosynthesis of this moiety primarily utilizes the mevalonate (B85504) (MVA) pathway to produce dimethylallyl diphosphate (B83284) (DMAPP). beilstein-journals.orgresearchgate.net The endophenazine gene cluster in Streptomyces anulatus contains the necessary genes for the mevalonate pathway, which supplies the DMAPP required for prenylation. nih.govbeilstein-journals.org Interestingly, studies in Streptomyces cinnamonensis have shown that while the mevalonate pathway is the predominant source (approximately 80%), the methylerythritol phosphate (B84403) (MEP) pathway also contributes to the formation of the isoprenoid units for endophenazines (approximately 20%). acs.org This dual contribution from both the MVA and MEP pathways for the biosynthesis of a single secondary metabolite is a notable feature in actinomycetes. acs.org The DMAPP is then attached to the phenazine core in a crucial prenylation step. nih.gov

Shikimate Pathway Derivation of Phenazine Core

Enzymatic Mechanisms and Catalytic Cycles in this compound Biosynthesis

The formation of this compound is orchestrated by a series of specific enzymatic transformations that decorate the basic phenazine scaffold. The structural and biochemical characterization of these enzymes has provided detailed insights into their catalytic mechanisms.

The key enzymes responsible for the unique structural features of this compound are the prenyltransferase PpzP and the methyltransferase PpzM.

PpzP and EpzP Prenyltransferases: PpzP, from Streptomyces anulatus, and its homolog EpzP, from Streptomyces cinnamonensis, are phenazine prenyltransferases that catalyze the attachment of a dimethylallyl group to the phenazine core. plos.orgplos.orgacs.org These enzymes belong to the ABBA superfamily of aromatic prenyltransferases. nih.gov Crystal structures of EpzP have been determined, both in its unliganded form and in complex with a substrate analog, providing the first three-dimensional structures for a phenazine prenyltransferase. plos.orgplos.org This structural information, combined with modeling and site-directed mutagenesis, has offered detailed insights into the catalytic mechanism of phenazine prenylation. plos.orgplos.org

PpzM Methyltransferase: The gene ppzM is identified as the phenazine N-methyltransferase responsible for the methylation step in this compound biosynthesis. researchgate.netnih.govresearchgate.net It shares similarities with PhzM from Pseudomonas aeruginosa, which is involved in pyocyanin (B1662382) biosynthesis. nih.govresearchgate.net Gene inactivation experiments have confirmed that the deletion of ppzM abolishes the production of this compound. nih.govresearchgate.net While the PpzM protein has been expressed and purified, in vitro activity with just S-adenosylmethionine (SAM) and PCA or dihydro-PCA was not observed, suggesting that it may require interaction with other proteins for its function. nih.gov

The prenylation and N-methylation reactions are the defining steps in the biosynthesis of this compound.

Prenylation: The prenyltransferase PpzP catalyzes the C-prenylation of 5,10-dihydrophenazine-1-carboxylic acid (dihydro-PCA) using DMAPP as the isoprenoid donor to form 5,10-dihydroendophenazine A. plos.orgacs.org The enzyme EpzP from S. cinnamonensis catalyzes the same reaction. nih.gov Biochemical assays have determined the kinetic parameters for EpzP, with Km values of 108 µM for dihydro-PCA and 25 µM for DMAPP. nih.govuni-tuebingen.de The reaction is regiospecific, and structure-based engineering of EpzP has led to variants with significantly increased catalytic rates. plos.orgplos.org

N-methylation: Following prenylation, the N-methylation of the phenazine ring is catalyzed by the N-methyltransferase PpzM, leading to the formation of this compound. researchgate.netnih.gov This step is crucial for the final structure of the molecule. Deletion of the ppzM gene in S. anulatus resulted in the complete loss of this compound production, confirming its role in this specific methylation event. nih.govresearchgate.net

Structural Biology of this compound Biosynthetic Enzymes (e.g., PpzP prenyltransferase, PpzM methyltransferase)

Genetic Organization and Regulation of the this compound Biosynthetic Cluster

The genes responsible for this compound biosynthesis are clustered together on the chromosome, allowing for coordinated regulation of the pathway.

The endophenazine biosynthetic gene cluster in Streptomyces anulatus 9663 is extensive, spanning approximately 27 kb, and includes the core phenazine biosynthesis genes (phzA-G), genes for the mevalonate pathway, the prenyltransferase gene ppzP, and the methyltransferase gene ppzM. nih.govacs.org The gene order in S. anulatus is notably different from that in Pseudomonas species, with phzA located at the end of the cluster (ppzBCDEFGA). plos.org In Streptomyces cinnamonensis DSM 1042, the biosynthetic genes for endophenazines are unusually located at two different chromosomal loci. nih.govplos.orguni-tuebingen.de

Regulation of the cluster involves specific transcriptional regulators. The gene ppzY encodes a LysR-type regulator that likely controls the biosynthesis of the phenazine core, while ppzV encodes a TetR-family regulator that appears to specifically control the prenylation step. nih.gov The cluster also contains genes encoding ABC transporters, ppzR1 and ppzR2, which are likely involved in the export of the synthesized endophenazines. nih.gov The organization of phenazine biosynthetic genes can vary among different Streptomyces species, highlighting the evolutionary diversity of these pathways. plos.org

Genomic Context and Annotation of Biosynthetic Genes (e.g., ppz gene cluster)

The biosynthesis of this compound is orchestrated by a dedicated set of genes, typically organized into a biosynthetic gene cluster (BGC). The most well-characterized example is the endophenazine (ppz) gene cluster from Streptomyces anulatus 9663. beilstein-journals.orgnih.gov This cluster contains all the necessary genetic information to produce the phenazine core, modify it through prenylation, and subsequently N-methylate it to form this compound. nih.govresearchgate.net

The ppz gene cluster, contained within a sequenced 17.5 kb DNA region, is comprised of 18 putative coding sequences. nih.gov Analysis has revealed a logical grouping of genes based on their function:

Core Phenazine Biosynthesis: A set of seven genes, ppzBCDEFGA, shows high similarity to the phz genes found in Pseudomonas species, which are responsible for synthesizing the basic phenazine-1-carboxylic acid (PCA) scaffold from the shikimate pathway intermediate, chorismic acid. nih.govplos.org In an interesting organizational difference from Pseudomonas, the phzA gene is located at the end of the operon in S. anulatus. plos.org

Isoprenoid Precursor Supply: The cluster uniquely contains six genes necessary for the mevalonate pathway. nih.govnih.gov These genes provide the dimethylallyl diphosphate (DMAPP) molecule required for the prenylation step. This is notable because streptomycetes typically use the methylerythritol phosphate (MEP) pathway for primary isoprenoid metabolism. nih.gov

Tailoring and Modification Enzymes: Two crucial genes are responsible for the specific modifications that lead to this compound. The gene ppzP encodes a dihydrophenazine-1-carboxylate dimethylallyltransferase, a member of the ABBA prenyltransferase family, which attaches the prenyl group to the phenazine core. nih.govnih.gov The gene ppzM encodes a phenazine N-methyltransferase that catalyzes the final N-methylation step to yield this compound. nih.govresearchgate.net The deletion of ppzM has been shown to abolish the production of this compound, confirming its function. researchgate.net

Transport and Regulation: The cluster also contains genes predicted to be involved in transport, such as ABC transporters, and regulation, which are discussed in the following section. researchgate.net

In a different organism, Streptomyces cinnamonensis DSM 1042, the genes for endophenazine biosynthesis are unusually distributed between two separate chromosomal loci, more than 40 kb apart. nih.gov One locus contains the prenyltransferase gene (epzP), mevalonate pathway genes, and four phenazine biosynthesis genes, while the other contains additional required biosynthetic genes. nih.gov This organism also produces this compound and possesses a corresponding N-methyltransferase gene, epzM. nih.gov

**Table 1: Annotated Genes in the this compound (ppz) Biosynthetic Gene Cluster from *S. anulatus***

Gene Proposed Function Role in this compound Biosynthesis Reference
ppzBCDEFGA Homologs of PhzABCDEFG Synthesis of the phenazine-1-carboxylic acid (PCA) core structure. nih.gov
ppzP Dihydrophenazine-1-carboxylate dimethylallyltransferase Catalyzes the C-prenylation of the PCA precursor. nih.gov
ppzM Phenazine N-methyltransferase Catalyzes the N-methylation of the phenazine ring to form this compound. nih.govresearchgate.net
Mevalonate Pathway Genes Enzymes for the mevalonate pathway Synthesis of the dimethylallyl diphosphate (DMAPP) precursor for prenylation. nih.gov
ppzY LysR-type transcriptional regulator Putative positive regulator for the biosynthesis of the phenazine core. nih.govresearchgate.net
ppzV TetR-family transcriptional regulator Putative regulator specifically controlling the prenylation step. nih.gov
ppzR2 ABC transporter gene Putative role in the export of phenazine compounds. researchgate.net

Transcriptional and Post-Transcriptional Control of this compound Production

The regulation of phenazine biosynthesis in Streptomyces is not as extensively understood as in Pseudomonas. beilstein-journals.orgresearchgate.net However, mutational analysis of the ppz gene cluster in S. anulatus has identified several putative regulatory genes that exert control over the production of endophenazines. nih.gov

Two key transcriptional regulators have been identified within the cluster:

ppzY : This gene encodes a protein similar to the LysR-family of transcriptional regulators, which is the most abundant type in prokaryotes. beilstein-journals.orgresearchgate.net Gene inactivation experiments suggest that ppzY most likely acts as a positive regulator, controlling the biosynthesis of the core phenazine structure. nih.govbeilstein-journals.org Deletion of a region containing ppzY resulted in a near-complete abolishment of both prenylated and non-prenylated phenazine production. beilstein-journals.orgresearchgate.net

ppzV : This gene product belongs to the TetR-family of regulators. nih.gov Inactivation of ppzV was found to specifically affect the prenylation step in endophenazine biosynthesis. researchgate.net This suggests that ppzV represents a new type of regulator that specifically controls the attachment of the dimethylallyl group. nih.gov

While knowledge of post-transcriptional control mechanisms for this compound is limited, such regulation is known to be important for phenazine production in other bacteria like P. chlororaphis, where small RNAs like RsmA and RsmZ are involved. beilstein-journals.orgresearchgate.net It remains to be determined if analogous systems govern the expression of the ppz gene cluster in Streptomyces. nih.govresearchgate.net

Strategies for Biosynthetic Pathway Engineering and Heterologous Production of this compound

Heterologous Expression in Engineered Host Strains

A primary strategy for studying and producing endophenazines is the heterologous expression of the entire biosynthetic gene cluster in a well-characterized host strain. beilstein-journals.orgresearchgate.net The ppz gene cluster from S. anulatus, contained on cosmid ppzOS04, has been successfully expressed in several engineered strains of Streptomyces coelicolor. beilstein-journals.orgnih.gov

S. coelicolor M512, a strain with a reduced genome, was initially used and shown to produce phenazine-1-carboxylic acid (PCA), Endophenazine A, and this compound, mirroring the production profile of the native S. anulatus. researchgate.net To optimize production, other S. coelicolor host strains were tested, including M1146 (lacking four native secondary metabolite clusters) and M1154 (additionally containing mutations in rpoB and rpsL which can enhance secondary metabolism). beilstein-journals.orgnih.gov

Interestingly, the highest production levels of prenylated phenazines were achieved in strain M512, indicating that the additional mutations in M1154 did not have a beneficial effect on phenazine biosynthesis. beilstein-journals.orgresearchgate.net A notable outcome of these heterologous expression experiments was the production of a novel compound, Endophenazine E, which is a conjugate of Endophenazine A and L-glutamine. beilstein-journals.orgnih.gov This glutamination may represent a defense or detoxification mechanism by the heterologous host. mdpi.com

Table 2: Heterologous Expression of the ppz Gene Cluster in Different S. coelicolor Strains

Host Strain Relevant Genotype Key Outcome Reference
S. coelicolor M512 Parental strain for other hosts listed. Successful production of Endophenazines A and B. Highest production levels observed. beilstein-journals.orgresearchgate.net
S. coelicolor M1146 Deletion of four native BGCs (actinorhodin, prodiginine, etc.). Produced endophenazines, but at lower levels than M512. beilstein-journals.orgnih.gov
S. coelicolor M1154 M1146 with additional mutations in rpoB and rpsL. Production was not improved compared to M512. beilstein-journals.orgnih.gov
All Hosts Expressing the ppz cluster from S. anulatus. Production of a novel analog, Endophenazine E. beilstein-journals.org

Metabolic Engineering for Yield Enhancement and Analog Production

Metabolic engineering offers powerful tools to increase the production yield of this compound and to create novel derivatives (analogs). acs.org

Yield Enhancement: A significant breakthrough in producing prenylated phenazines was achieved by transferring the biosynthetic pathway into a different genus, Pseudomonas chlororaphis P3. nih.gov This strain is a high-level producer of PCA, the precursor to endophenazines. acs.orgnih.gov By introducing just the prenyltransferase gene (ppzP) from S. anulatus, researchers successfully engineered P. chlororaphis to produce Endophenazine A. nih.gov To enhance the yield, further engineering was performed by:

Overexpressing the native ppzP gene in the new host. nih.gov

Boosting the supply of the DMAPP precursor by overexpressing key genes (dxs, dxr, and idi) in the endogenous MEP pathway of P. chlororaphis. nih.gov

This combined strategy, along with medium optimization, resulted in a final titer of 279.43 mg/L for Endophenazine A, a dramatic increase from the approximately 20 mg/L reported in the engineered Streptomyces host. researchgate.netnih.gov

Another approach involves engineering the biosynthetic enzymes themselves. Structure-based engineering of the phenazine prenyltransferase EpzP from S. cinnamonensis led to the creation of variants with up to a 14-fold higher catalytic turnover rate compared to the wild-type enzyme, demonstrating a powerful method for targeted yield improvement. plos.org

Analog Production: Metabolic engineering efforts have also led to the creation of new phenazine analogs. During the engineering of P. chlororaphis P3, a new compound, Endophenazine A1, was discovered. nih.gov Its formation was identified as a result of the leakage of an intermediate, 4-hydroxy-3-methyl-2-butene pyrophosphate (HMBPP), from the MEP pathway. nih.gov By further manipulating the MEP pathway genes—specifically by overexpressing ispG and co-overexpressing ispG and ppzP—the production of this novel analog was significantly increased, reaching a titer of 189.2 mg/L. nih.gov

Chemical Synthesis and Analog Development of Endophenazine B

Total Synthesis Methodologies for Endophenazine B (if reported)

As of the current body of scientific literature, a total chemical synthesis of this compound has not been explicitly detailed. Research has predominantly focused on its isolation from natural sources and its biosynthesis. However, the synthesis of the core phenazine (B1670421) scaffold is well-established and provides a foundation for potential future total syntheses.

A hypothetical retrosynthesis of this compound would first disconnect the N-methyl group and the C-prenyl group, leading back to the key intermediate, phenazine-1-carboxylic acid (PCA). The synthesis of the PCA core is a central challenge. A common strategy for forming the tricyclic phenazine system involves the condensation of an ortho-phenylenediamine derivative with an appropriate dicarbonyl compound or its equivalent.

Key bond formations in the synthesis of the phenazine-1-carboxylic acid scaffold often rely on established reactions:

Jourdan-Ullmann Reaction: This reaction can be used to form a key C-N bond by coupling an aniline (B41778) derivative with a suitably substituted halogenated aromatic ring. rroij.com

Reductive Cyclization: Following the C-N bond formation, a reductive ring closure is often employed to form the second C-N bond and establish the pyrazine (B50134) ring of the phenazine core. rroij.com For instance, sodium borohydride (B1222165) can be used to facilitate this cyclization. rroij.com

A key challenge in any potential total synthesis of this compound would be achieving the correct regioselectivity. The phenazine core of this compound is unsymmetrically substituted with a carboxylic acid at the C-1 position and a prenyl group at the C-9 position. Controlling the placement of these substituents on the correct rings during a condensation reaction is non-trivial. Regioselective halogenation, as demonstrated with other phenazines like lavanducyanin (B1674579) using vanadium-dependent haloperoxidases, highlights a potential chemoenzymatic strategy to achieve site-selectivity that is often difficult to control with classical chemical methods. acs.org

The development of efficient methods for constructing phenazine derivatives is an active area of research due to their broad biological activities. researchgate.netmdpi.com Innovative strategies focus on improving yields, reducing steps (step economy), and increasing molecular diversity.

Domino Reactions: One-pot multicomponent reactions, such as a domino Knoevenagel/intramolecular hetero-Diels–Alder (IMHDA) strategy, have been developed to rapidly assemble complex, functionalized benzo[a]phenazinone scaffolds. rsc.org These methods are attractive for their efficiency, forming multiple bonds and rings in a single operation. rsc.org

Modular Approaches: A modular synthesis using a Jourdan-Ullmann coupling followed by reductive cyclization allows for the rapid preparation of diverse phenazine-1-carboxylic acid derivatives from a wide array of commercially available anilines. rroij.com This approach enables systematic modification of the phenazine core for structure-activity relationship studies. rroij.com

Stereoselective and Regioselective Approaches to this compound Synthesis

Semi-Synthetic and Derivatization Strategies for this compound Modifications

While direct chemical derivatization of isolated this compound is not widely reported, strategies for modifying the precursor, phenazine-1-carboxylic acid (PCA), are well-documented. These modifications are crucial for creating libraries of related compounds. For example, the carboxylic acid group of PCA can be converted to its corresponding acid chloride and subsequently reacted with various amines to generate a focused collection of PCA amides. rroij.com Further diversification can be achieved via a Curtius rearrangement to yield 1-aminophenazine derivatives, which can then be acylated to produce "reverse amides". rroij.com

In the context of biosynthesis, this compound itself is a derivative of Endophenazine A. The conversion is an N-methylation reaction catalyzed by the enzyme PpzM, a phenazine-specific methyltransferase. researchgate.netuni-tuebingen.debeilstein-journals.org Deletion of the ppzM gene in Streptomyces abolishes the production of this compound, confirming its role in this final derivatization step. researchgate.netresearchgate.net

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations. The biosynthesis of endophenazines provides a clear roadmap for such approaches. ABBA prenyltransferases, which are soluble and stable biocatalysts, are particularly useful for this purpose. researchgate.netuni.lu

The key steps amenable to a chemoenzymatic approach for producing this compound and its precursors are:

C-Prenylation: The enzyme PpzP, a dimethylallyltransferase from Streptomyces anulatus, catalyzes the C-prenylation of 5,10-dihydrophenazine-1-carboxylate (the reduced form of PCA) using dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor to form Endophenazine A. acs.orgnih.govresearchgate.net A similar enzyme, EpzP, has been identified in Streptomyces cinnamonensis. uni-tuebingen.deacs.org

N-Methylation: The S-adenosyl methionine (SAM)-dependent N-methyltransferase, PpzM, catalyzes the methylation of the phenazine nitrogen in Endophenazine A to yield this compound. researchgate.netbeilstein-journals.org

By harnessing these enzymes, it is possible to design artificial biosynthetic pathways in microbial hosts like Pseudomonas chlororaphis or Streptomyces coelicolor to produce endophenazines. beilstein-journals.orgnih.govmdpi.com For instance, introducing the prenyltransferase ppzP into a PCA-producing strain of P. chlororaphis successfully yielded Endophenazine A and a related compound, Endophenazine A1. nih.govmdpi.com This demonstrates the potential for using specific enzymes to create novel phenazine structures.

Enzymatic Step Enzyme Substrate(s) Product Reference(s)
C-PrenylationPpzP / EpzP5,10-dihydrophenazine-1-carboxylate, DMAPPEndophenazine A uni-tuebingen.deacs.orgnih.gov
N-MethylationPpzMEndophenazine A, SAMThis compound researchgate.netbeilstein-journals.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues are critical for understanding the structure-activity relationships (SAR) of phenazine compounds and for developing new therapeutic agents. mdpi.comnih.gov Although SAR studies focusing specifically on this compound are limited, extensive work on the broader phenazine class provides valuable insights.

Strategies for generating analogues include:

Modification of the Carboxylic Acid Group: As mentioned, converting the C-1 carboxylate of the PCA precursor into various amides and esters is a common strategy. rroij.com The resulting SAR data from baraphenazine analogues indicated that an amide group was important for anticancer activity, whereas a free carboxylic acid was detrimental. nih.govsemanticscholar.org

Halogenation: Inspired by naturally occurring halogenated phenazines, synthetic efforts have focused on introducing halogens at various positions on the phenazine ring. acs.org This has led to the discovery of potent analogues that can eradicate bacterial biofilms. acs.orgmdpi.com

Side Chain Variation: The synthesis of terpenoid phenazines with different isoprenyl chains (e.g., geranyl instead of prenyl) has been explored. nih.gov For example, geranylphenazinediol showed inhibitory activity against human acetylcholinesterase. nih.gov

Fused Ring Systems: Synthetic methods have been developed to create fused phenazine derivatives, such as podophyllotoxin-based phenazines, to explore new chemical space and biological activities like insecticidal properties. mdpi.com

These synthetic explorations, though not always starting from this compound itself, contribute to a broader understanding of how structural modifications to the phenazine scaffold influence biological function, which can guide the future design of more potent and selective this compound analogues.

Biological Activities and Molecular Mechanisms of Endophenazine B

Target Identification and Validation of Endophenazine B Molecular Interactions

The biological effects of this compound are rooted in its interactions with specific cellular components. Research has begun to identify these targets and characterize the nature of these molecular interactions.

While direct and specific cellular targets for this compound are still under extensive investigation, the broader class of phenazines is known to interact with several cellular components. Phenazines, in general, are redox-active molecules, which suggests that their targets are likely to be involved in cellular metabolic and signaling pathways sensitive to redox state. nih.gov For many phenazine (B1670421) derivatives, their planar structure allows them to intercalate with DNA, a mechanism that can contribute to their cytotoxic effects. mdpi.commdpi.com

Some studies have pointed towards enzymes as potential targets. For instance, certain phenazine compounds have shown inhibitory activity against human acetylcholinesterase. mdpi.com Additionally, the ATPase pocket of enzymes like DNA gyrase subunit B (Gyr-B) has been identified as a target for some phenazine derivatives, disrupting DNA replication. mdpi.com While these findings relate to the broader phenazine class, they provide a basis for investigating similar interactions with this compound.

The molecular interactions of phenazines are often driven by their chemical structure. The planar aromatic rings can facilitate non-covalent interactions, such as π-π stacking with DNA bases. mdpi.com The various functional groups attached to the phenazine core can also participate in hydrogen bonding and other electrostatic interactions with biological macromolecules. mdpi.com

The binding affinities of phenazine derivatives to their targets can vary significantly depending on the specific compound and the target molecule. For example, the interaction of some phenazines with the ATPase binding domains of enzymes is a key aspect of their mechanism of action. mdpi.com However, specific binding affinity data for this compound with its cellular targets is not yet widely available in the public domain and remains an active area of research.

Cellular Targets (e.g., specific receptors, enzymes, organelles)

Elucidation of Cellular Pathways and Network Perturbations by this compound

This compound and related phenazines can significantly perturb cellular pathways, primarily through their redox properties and their ability to interfere with fundamental cellular processes.

A primary mechanism through which phenazines exert their biological effects is via redox cycling. nih.gov These molecules can accept electrons from cellular reducing agents like NADH and NADPH, and subsequently transfer them to molecular oxygen. nih.gov This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govresearchgate.net

The generation of ROS can have profound effects on signal transduction cascades. Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. mdpi.com This can trigger various cellular responses, including the activation of stress-response pathways and, in some cases, apoptosis (programmed cell death). mdpi.comresearchgate.net The ability of phenazines to induce ROS-mediated apoptotic death has been demonstrated for other members of this compound class. mdpi.com

The perturbation of cellular pathways by this compound and its congeners can lead to significant changes in gene expression and proteomic profiles. For instance, the oxidative stress induced by ROS generation can activate transcription factors that regulate the expression of genes involved in antioxidant defense and DNA repair. mdpi.com

Furthermore, phenazines that interact with DNA can directly affect gene transcription. mdpi.com The induction of apoptosis by some phenazines is associated with the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2, indicating a clear impact on the proteomic landscape of the cell. mdpi.com While specific studies on the global gene expression and proteomic changes induced solely by this compound are limited, the known effects of the broader phenazine class suggest that it likely has a significant influence on these cellular profiles.

Effects on Signal Transduction Cascades (e.g., redox cycling, ROS generation)

In Vitro Studies of this compound's Biological Effects (Non-Human Focus)

A significant body of research on this compound has been conducted in vitro, focusing on its effects on various microorganisms and cancer cell lines. These studies provide valuable insights into its potential therapeutic applications.

This compound has demonstrated notable antibacterial activity. It is effective against a range of Gram-positive bacteria, including Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). docsdrive.com Studies have also reported its activity against Bacillus subtilis. mdpi.com The antimicrobial properties of phenazines are often attributed to their ability to generate ROS, which are toxic to bacteria. nih.gov

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. It has shown cytotoxic activity against several human cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (MDA-MB-231) cancer cells. docsdrive.com The mechanism of this cytotoxicity is likely multifaceted, involving the induction of oxidative stress and potential interactions with key cellular components like DNA and topoisomerases. mdpi.com

It is important to note that while this compound shows promise in these in vitro studies, it has also exhibited moderate toxicity towards non-cancerous Vero cells, indicating a need for further investigation to improve its selectivity. docsdrive.com

Cell-Based Phenotypic Assays (e.g., cell cycle, viability, differentiation, migration in non-human cell lines)

The biological activities of phenazine compounds can vary significantly, with some exhibiting cytotoxicity while others are noted for their therapeutic potential with lower toxicity to eukaryotic cells. nih.govasm.org Phenazines produced by Streptomyces species, such as this compound, are often considered less cytotoxic to eukaryotes compared to those from bacteria like Pseudomonas aeruginosa. nih.govasm.org While extensive research on the specific effects of this compound on non-human cell lines regarding cell cycle, differentiation, or migration is not widely documented, general activities of related phenazines provide some context. For instance, other phenazine derivatives have been shown to affect cell viability and induce cell cycle arrest in various cancer cell lines. nih.gov However, specific data detailing the phenotypic effects of this compound on non-human cell lines remains an area for further investigation.

Antimicrobial/Antifungal/Antiviral Activities in Model Systems (e.g., bacteria, fungi, specific cell lines)

This compound, isolated from the endosymbiotic actinomycete Streptomyces anulatus, has demonstrated notable antimicrobial properties. nih.gov Research has confirmed its activity against a spectrum of microbes, including both bacteria and fungi. nih.govmdpi.com

Antibacterial and Antifungal Spectrum: Studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria and certain filamentous fungi. nih.govmdpi.com It is one of several bioactive phenazines, including endophenazines A, C, and D, produced by Streptomyces strains that contribute to their antimicrobial capacity. nih.gov The compound has also been identified in the culture filtrates of Streptomyces sp. showing antagonistic activity against the plant pathogenic fungus Botrytis cinerea. nih.gov Furthermore, endophenazines have demonstrated herbicidal activity against the duckweed, Lemna minor. nih.gov

The table below summarizes the known antimicrobial activity of this compound and related compounds from the producing organism.

Target Organism/SystemActivity TypeCompound(s)FindingSource(s)
Bacillus subtilisAntibacterialThis compoundAntimicrobial activity observed. mdpi.com
Escherichia coliAntibacterialThis compoundAntimicrobial activity observed. mdpi.com
Gram-positive bacteriaAntibacterialEndophenazines A-DShowed antimicrobial activities. nih.govscialert.net
Filamentous fungiAntifungalEndophenazines A-DShowed antimicrobial activities against some species. nih.gov
Botrytis cinereaAntifungalThis compoundDetected in culture filtrates with inhibitory activity. nih.gov
Lemna minor (duckweed)HerbicidalEndophenazines A-DExhibited herbicidal activity. nih.gov

Enzyme Inhibition/Activation Studies

The molecular mechanisms of this compound's bioactivity are linked to enzyme interactions, both in its biosynthesis and its potential mode of action. While phenazines as a class are known to act as inhibitors of various enzymes, specific inhibitory targets of this compound are not extensively detailed. researchgate.netbeilstein-journals.org

The biosynthesis of this compound itself involves key enzymatic steps. It is an N-methylated phenazine, and its formation is catalyzed by a putative phenazine-specific S-adenosylmethionine-dependent N-methyltransferase, encoded by the gene ppzM. researchgate.netbeilstein-journals.org Deletion of the ppzM gene in a heterologous expression host, Streptomyces coelicolor, resulted in the abolishment of this compound production, confirming the enzyme's crucial role. researchgate.net

The prenylation reaction essential for the synthesis of the related Endophenazine A is catalyzed by the enzyme EpzP, a prenyltransferase that acts on 5,10-dihydrophenazine-1-carboxylic acid (dihydro-PCA). nih.gov This enzyme shows specificity for its aromatic substrate and utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the isoprenoid donor. nih.gov

EnzymeGeneOrganismRole/ActivitySource(s)
Phenazine N-methyltransferaseppzMStreptomyces anulatusCatalyzes the N-methylation step in the biosynthesis of this compound. researchgate.netbeilstein-journals.org
Dihydrophenazine-1-carboxylate dimethylallyltransferaseepzPStreptomyces cinnamonensisCatalyzes the prenylation of dihydro-PCA to form Endophenazine A. Km values: 108 µM for dihydro-PCA and 25 µM for DMAPP. nih.gov

In Vivo Pre-Clinical Studies in Model Organisms (Non-Human)

Evaluation of this compound's Effects in Animal Disease Models (e.g., bacterial infection models, C. elegans, Drosophila, plant pathogens)

In vivo studies provide critical insight into the biological effects of natural compounds in a whole-organism context. While specific in vivo evaluations of this compound in animal disease models are limited, research on related phenazines and model organisms offers valuable context.

Phenazines produced by Pseudomonas aeruginosa are known virulence factors and exhibit toxicity in the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. nih.govasm.org In contrast, some phenazines from Streptomyces spp. are reported to be less cytotoxic to eukaryotes. nih.govasm.org C. elegans is also utilized as a model to study the detoxification of phenazine compounds through mechanisms like glycosylation. mdpi.commdpi.com

Endophenazines have been noted for their broad-spectrum activity against plant pathogens, suggesting a potential role in biocontrol. researchgate.net The producing organism, Streptomyces anulatus, is an endosymbiont found in arthropods, which implies a functional role for its metabolites, including this compound, within a complex ecological system. nih.govresearchgate.net While mouse models have been employed to study the efficacy of other phenazines in bacterial infection models, specific data for this compound is not currently available. asm.orgmdpi.com

Pharmacokinetic and Pharmacodynamic Investigations in Non-Human Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its effects on the body over time. Currently, there is a lack of specific published research detailing the pharmacokinetic and pharmacodynamic properties of this compound in non-human model systems. google.com Such investigations would be a necessary step in the pre-clinical development process to assess its potential as a therapeutic agent. google.comsouthernresearch.org

Structure Activity Relationship Sar Studies and Rational Design of Endophenazine B Derivatives

Systematic Exploration of Endophenazine B Structural Space through Analog Synthesis

The systematic exploration of the structural space around this compound has been primarily focused on modifications of the core phenazine (B1670421) scaffold and the prenyl side chain. This compound is a C-prenylated derivative of phenazine-1-carboxylic acid (PCA). mdpi.com Its biosynthesis involves the C-prenylation of the reduced form of PCA. acs.org

Key synthetic strategies have revolved around:

Modification of the Phenazine Core: Introducing various substituents onto the phenazine ring system to probe the electronic and steric requirements for activity.

Alteration of the Carboxylic Acid Group: Esterification or amidation of the carboxyl group at the C-1 position has been a common strategy to create derivatives with altered lipophilicity and potential for new interactions with biological targets. d-nb.info

Variation of the Prenyl Group: While this compound itself has a dimethylallyl group at C-9, the synthesis of analogs with different terpenoid side chains (e.g., geranyl) has been explored to understand the impact of the side chain's length and structure on biological activity. mdpi.com

Glycosylation: The attachment of sugar moieties to the phenazine core has led to the discovery of glycosylated derivatives like endophenasides, introducing a different class of structural diversity. mdpi.com

The synthesis of these analogs often leverages biosynthetic pathways by heterologously expressing genes from the endophenazine biosynthetic cluster in host organisms like Streptomyces coelicolor or Pseudomonas chlororaphis. nih.govbeilstein-journals.org For instance, the prenyltransferase PpzP from Streptomyces anulatus 9663 has been instrumental in the synthesis of endophenazine A, a closely related analog of this compound. nih.gov

Correlating Specific Structural Motifs with Modulated Biological Potencies and Selectivity

SAR studies have revealed several key structural features that influence the biological activity of this compound and its derivatives:

The Phenazine Core: The fundamental tricyclic phenazine structure is considered a key pharmacophore, essential for the baseline activity of these compounds. researchgate.net

The Carboxyl Group: The free carboxylic acid at C-1 appears to be important for certain biological activities. However, its modification does not always lead to a loss of potency. For example, ester derivatives of PCA have shown potent fungicidal activity, sometimes exceeding that of the parent compound. d-nb.info This suggests that the interactions of this group can be modulated to enhance specific activities.

The Prenyl Side Chain: The C-prenylation at position 9, as seen in this compound, is a critical determinant of its biological profile. C-prenylated phenazines, including this compound, have demonstrated antimicrobial activity. mdpi.com The nature of the prenyl group (e.g., dimethylallyl vs. geranyl) can influence the potency and selectivity of action. For instance, geranylated phenazines have shown inhibitory activity against human acetylcholinesterase. mdpi.com

N-Methylation: this compound is the N-methylated counterpart of endophenazine A. nih.gov The gene ppzM is proposed to encode the phenazine N-methyltransferase responsible for this modification. acs.orgsecondarymetabolites.org This methylation is a key structural difference and likely influences the compound's physicochemical properties and biological interactions.

The following table summarizes the biological activities of selected phenazine derivatives, highlighting the influence of different structural motifs.

Compound NameKey Structural FeaturesBiological Activity
This compound C-prenylated, N-methylated phenazine-1-carboxylic acidAntibiotic
Endophenazine A C-prenylated phenazine-1-carboxylic acidAntimicrobial against Bacillus subtilis and E. coli mdpi.com
Phenazine-1-carboxylic acid (PCA) Unsubstituted phenazine core with a carboxyl groupAntifungal, biopesticide mdpi.comnih.gov
Geranylphenazinediol C-geranylated phenazineWeak antibacterial, potent inhibitor of human acetylcholinesterase mdpi.com
Endophenaside C Glycosylated phenazine with 2'-O-methylation on the sugar-

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking, Molecular Dynamics)

Computational methods are increasingly being employed to understand the SAR of phenazine derivatives, including those related to this compound. These approaches provide insights into the molecular interactions that govern their biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of compounds with their biological activities. For phenazine derivatives, QSAR models can predict how modifications to the phenazine core or its substituents will affect properties like membrane permeability and, consequently, cellular uptake and activity. researchgate.net

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a target protein. For phenazine derivatives, molecular docking has been used to study their interactions with various biological targets, including DNA and enzymes like topoisomerases. researcher.lifemdpi.com For instance, docking studies have helped to understand how phenazine derivatives can intercalate into DNA or bind to the active sites of enzymes, providing a rationale for their anticancer or antimicrobial effects. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target over time, offering a more detailed understanding of the binding stability and conformational changes that may occur.

A key enzyme in the biosynthesis of this compound is the prenyltransferase EpzP. In silico docking and site-directed mutagenesis studies on EpzP have provided a model for how the substrate, dihydrophenazine-1-carboxylate (dhPCA), binds to the active site. researchgate.net This understanding is crucial for engineering the enzyme to produce novel phenazine derivatives. researchgate.net

Rational Design Principles for Enhanced Target Selectivity or Potency of this compound Analogues

The insights gained from SAR and computational studies have laid the groundwork for the rational design of new this compound analogs with improved properties. Key design principles include:

Target-Specific Modifications: By understanding the binding site of a specific biological target through molecular docking, modifications can be designed to enhance binding affinity and selectivity. For example, if a hydrogen bond with a specific amino acid residue in the target's active site is identified as crucial, analogs can be designed to optimize this interaction. mdpi.com

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by adding or modifying substituents on the phenazine ring. This can improve membrane permeability, bioavailability, and ultimately, potency. The esterification of the carboxylic acid group is a prime example of this strategy. d-nb.info

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved potency or reduced side effects.

Enzyme Engineering: The enzymes involved in the biosynthesis of this compound, such as the prenyltransferase EpzP, can be engineered to accept different substrates or to have higher catalytic rates. acs.org This "mutasynthesis" approach allows for the creation of novel, unnatural phenazine derivatives that would be difficult to synthesize through purely chemical means. researchgate.net For example, rational design has led to EpzP variants with a 14-fold higher catalytic rate than the wild-type enzyme. acs.org

Through the application of these principles, researchers aim to develop new phenazine-based compounds with enhanced therapeutic potential, building upon the unique structural framework of this compound.

Advanced Methodologies and Technological Innovations in Endophenazine B Research

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) to Endophenazine B Biosynthesis and Mechanism Elucidation

The synergistic use of omics technologies has been instrumental in deciphering the genetic blueprint and biochemical pathways leading to this compound. These approaches allow for a holistic view of the biological processes involved, from the genes that encode the biosynthetic machinery to the final metabolic products.

Genomics: The foundation for understanding this compound biosynthesis lies in genomics. Genome mining of the producing organism, Streptomyces anulatus, led to the identification of the endophenazine biosynthetic gene cluster (BGC), often referred to as the 'ppz' cluster. d-nb.infosecondarymetabolites.org This cluster contains all the necessary genes for the synthesis of the phenazine (B1670421) core and its subsequent modifications. A key discovery from genomic analysis was the identification of the gene ppzM. researchgate.netbeilstein-journals.org This gene shows similarity to phenazine-specific N-methyltransferases and was predicted to be responsible for the final step in this compound biosynthesis. researchgate.netbeilstein-journals.org Gene inactivation studies, where ppzM was deleted from the BGC, confirmed its function; the resulting mutant strain was unable to produce this compound, definitively establishing ppzM as the first phenazine N-methyltransferase identified in Streptomyces. researchgate.netbeilstein-journals.org Furthermore, genomic analysis tools like antiSMASH are now routinely used to screen bacterial genomes, predicting the presence of BGCs for compounds like endophenazines in various Streptomyces species. researchgate.netmdpi.compreprints.org

Transcriptomics and Proteomics: These technologies provide a dynamic view of gene expression and protein abundance, offering clues about the regulation of biosynthetic pathways. In studies of related phenazine-producing organisms, transcriptomics has been used to analyze the expression levels of genes within the BGC under different conditions, revealing how environmental or genetic factors control phenazine production. nih.gov Proteomics has provided direct evidence of metabolic cross-talk involving the endophenazine pathway. For instance, in an engineered strain of Salinispora eitanensis designed for overproducing concanamycins, proteomic analysis revealed that several proteins from the predicted endophenazine BGC were significantly downregulated. nih.gov This suggests a metabolic trade-off, where the cell diverts resources away from endophenazine synthesis to favor the production of other secondary metabolites.

Metabolomics: Metabolomic profiling, particularly using liquid chromatography-mass spectrometry (LC-MS), is crucial for observing the direct chemical output of the biosynthetic pathways. nih.govresearchgate.net It allows for the detection and quantification of this compound, its precursor Endophenazine A, and other related pathway intermediates and byproducts. nih.govmdpi.com In heterologous expression systems where the endophenazine BGC was moved into a different host like Streptomyces coelicolor, metabolomic analysis showed that this compound was produced in very low amounts, requiring sensitive LC-MS for detection. d-nb.inforesearchgate.netbeilstein-journals.org Untargeted metabolomics has also been applied to explore the full secondary metabolite potential of strains like Streptomyces fradiae, successfully identifying the production of Endophenazine A/B among many other compounds. mdpi.com

Table 1: Summary of Omics Applications in this compound and Related Research

Omics Technology Organism Studied Key Findings Related to this compound References
Genomics Streptomyces anulatus Identification of the 'ppz' biosynthetic gene cluster; pinpointed ppzM as the putative N-methyltransferase for this compound synthesis. d-nb.infosecondarymetabolites.orgresearchgate.netbeilstein-journals.org
Genomics Streptomyces spp. Use of antiSMASH to predict endophenazine BGCs, revealing the potential for production in newly isolated strains. researchgate.netmdpi.compreprints.org
Proteomics Salinispora eitanensis Downregulation of proteins in the predicted endophenazine BGC was observed when another metabolic pathway was overexpressed. nih.gov
Metabolomics Streptomyces coelicolor (heterologous host) Confirmed the low-level production of this compound from the introduced 'ppz' cluster via sensitive LC-MS analysis. researchgate.netbeilstein-journals.org
Metabolomics Streptomyces fradiae Non-targeted metabolomics identified the presence of Endophenazine A/B, confirming the functional expression of the predicted BGC. mdpi.com

| Transcriptomics/Metabolomics | Pseudomonas chlororaphis | Combined analysis provided insights into the regulation and metabolic flux of phenazine biosynthetic pathways. | nih.gov |

Advanced Analytical Techniques for this compound and its Metabolites

The accurate identification, structural elucidation, and study of this compound rely on a suite of sophisticated analytical methods. These techniques provide high-resolution data on the molecule itself and its interactions.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique in this compound research. It provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. beilstein-journals.org For this compound, the molecular formula has been established as C₁₉H₁₈N₂O₃. secondarymetabolites.org This technique is indispensable for identifying pathway intermediates and distinguishing between closely related phenazine derivatives. nih.gov For example, HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) was the critical method used to demonstrate that the production of this compound (with a protonated mass [M+H]⁺ of 323) was completely abolished in the ppzM gene deletion mutant, while the production of other phenazines remained, thus confirming the gene's function. researchgate.netbeilstein-journals.org

Advanced NMR for Interaction Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure of novel compounds. The structure of this compound was confirmed through NMR analysis, which establishes the precise connectivity of all atoms in the molecule. scialert.net Beyond simple structure determination, advanced NMR techniques, such as 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, are used to fully characterize new phenazine structures discovered through genomics-guided efforts. d-nb.infopeerj.comresearchgate.net While not yet reported specifically for this compound, advanced NMR methods like Saturation Transfer Difference (STD-NMR) and Water-LOGSY are powerful tools for studying non-covalent interactions between a small molecule ligand and its protein target, providing insights into binding epitopes and affinities. These methods could be applied in the future to study how this compound interacts with its biological targets.

Cryo-Electron Microscopy of Target Complexes: Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structure of large protein complexes. nih.gov It is particularly powerful for studying membrane proteins and other targets that are difficult to crystallize. nih.govnih.gov To date, there are no published studies detailing the Cryo-EM structure of an this compound-target complex. However, this technology holds immense potential for future research. Should the molecular target(s) of this compound be identified (e.g., a specific enzyme or receptor), Cryo-EM could be used to visualize the complex at near-atomic resolution. This would reveal the precise binding mode of this compound, including the specific amino acid residues involved in the interaction and any conformational changes in the protein induced upon binding, thereby providing a structural basis for its mechanism of action. nih.gov

Table 2: Advanced Analytical Techniques in this compound Research

Analytical Technique Specific Application for this compound Information Obtained References
High-Resolution Mass Spectrometry (HRMS) Identification and confirmation of this compound and related metabolites. Precise mass-to-charge ratio, enabling determination of the exact molecular formula (C₁₉H₁₈N₂O₃). secondarymetabolites.orgbeilstein-journals.org
HPLC-ESI-MS Analysis of wild-type and mutant strains. Demonstrated the loss of this compound production ([M+H]⁺ = 323) upon deletion of the ppzM gene. researchgate.netbeilstein-journals.org
Nuclear Magnetic Resonance (NMR) Complete structural elucidation. Confirmed the chemical structure and atom connectivity of this compound. scialert.net

| Cryo-Electron Microscopy (Cryo-EM) | Potential Future Application: Structural analysis of this compound bound to its molecular target. | Potential: High-resolution 3D structure of the ligand-protein complex, revealing the binding site and interaction details. | nih.govnih.gov |

High-Throughput Screening and Chemical Probe Development based on this compound

Leveraging the this compound scaffold for drug discovery and mechanism-of-action studies involves high-throughput screening and the rational design of chemical probes.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. The known antibacterial and anticancer properties of endophenazines make the core structure of this compound an attractive starting point for HTS campaigns. scialert.netresearchgate.net While no large-scale HTS based on this compound has been published, its scaffold could be used to generate a chemical library of derivatives. This library could then be screened against various targets, such as panels of cancer cell lines or pathogenic bacteria, to identify new compounds with enhanced potency or improved selectivity.

Chemical Probe Development: Chemical probes are essential tools for identifying the direct molecular targets of a bioactive compound within a cell, a critical step in elucidating its mechanism of action. A probe is typically created by attaching a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) to the parent molecule via a chemical linker. nih.gov

While a specific probe for this compound has not yet been described, research on its direct precursor, phenazine-1-carboxylic acid (PCA), provides a clear blueprint for this approach. nih.govrsc.org Scientists have successfully synthesized biotin- and rhodamine-labeled PCA probes. nih.gov Using these probes, they demonstrated that PCA can form conjugates with proteins, and the biotinylated probe was used to pull down and identify protein binding partners from cell lysates. nih.gov

A similar strategy could be applied to this compound. A chemical probe could be synthesized by attaching a linker and a reporter group at a position on the phenazine ring that does not disrupt its biological activity. This this compound-based probe could then be used in chemoproteomic experiments (e.g., affinity purification followed by mass spectrometry) to isolate and identify its direct cellular binding partners, providing definitive evidence for its mechanism of action.

Table 3: List of Mentioned Compounds

Compound Name
9-methylstreptimidone
Endophenazine A
Endophenazine A1
This compound
Endophenazine E
Esmeraldin B
Izumiphenazines A-B
Lavanducyanin (B1674579)
Marinophenazines A
Pelagiomicin A
Phenazinolin A-E
Phenazostatins A-D
Phenazine-1,6-dicarboxylic acid (PDC)
Phenazine-1-carboxylic acid (PCA)
Pyocyanin (B1662382)
Rhodamine
Saphenamycin
Saphenic acid
Streptophenazines A, B, F, G

Future Perspectives and Emerging Avenues in Endophenazine B Research

Discovery of Novel Endophenazine B-related Compounds and Cryptic Biosynthetic Pathways

The genomic era has revealed that a significant portion of microbial biosynthetic gene clusters (BGCs), the genetic blueprints for natural products, remain silent or "cryptic" under standard laboratory conditions. nih.govucsd.edu This untapped reservoir of chemical diversity presents a major opportunity for the discovery of new endophenazine-related compounds with potentially enhanced or novel biological activities.

Several strategies are being employed to awaken these cryptic pathways:

Genome Mining and Heterologous Expression: Bioinformatic tools like antiSMASH can identify putative phenazine (B1670421) BGCs in microbial genomes. nih.gov These clusters can then be cloned and expressed in a more amenable host organism, a process known as heterologous expression. beilstein-journals.orghelmholtz-hips.de For instance, the endophenazine biosynthetic gene cluster from Streptomyces anulatus 9663 was successfully expressed in Streptomyces coelicolor M512. beilstein-journals.orgresearchgate.net This not only produced known endophenazines but also led to the discovery of a new derivative, Endophenazine E. beilstein-journals.orgresearchgate.net This approach can sometimes lead to the formation of unexpected products due to the host's native metabolism interacting with the introduced pathway. mdpi.com

Manipulating Regulatory Genes: The expression of BGCs is often controlled by specific regulatory genes within the cluster or by global regulators that affect multiple pathways. nih.gov Disrupting or overexpressing these regulatory elements can switch on silent BGCs. For example, the disruption of the global regulatory gene adpA in Streptomyces ansochromogenes activated a cryptic gene cluster responsible for oviedomycin (B1234142) production. nih.gov Similar strategies could be applied to discover novel endophenazines.

Promoter Engineering: Replacing the native promoters within a BGC with strong, constitutive promoters is another powerful technique to activate silent clusters and enhance the production of known compounds. ucsd.edu This "refactoring" of the BGC can lead to a significant increase in product yield and the generation of a wider array of derivatives. ucsd.edu

The exploration of unique environments and symbiotic relationships also promises to yield novel endophenazine structures. doi.org Endophytic microorganisms, like the Streptomyces prasinus isolated from ginger roots which produces Endophenazine A and B, are a particularly rich source of new bioactive compounds. scialert.net

Development of Sustainable Production Strategies for this compound and its Analogues

While the discovery of new compounds is exciting, their practical application often hinges on the ability to produce them in sufficient quantities. Traditional chemical synthesis of complex natural products like endophenazines can be challenging, expensive, and generate toxic byproducts. mdpi.com Therefore, developing sustainable, fermentation-based production strategies is a key area of research.

Heterologous Expression and Metabolic Engineering:

A primary strategy for sustainable production is the use of engineered microbial "cell factories." This involves transferring the endophenazine BGC into a host organism that is well-characterized, grows rapidly, and is amenable to genetic manipulation, such as Pseudomonas chlororaphis or optimized Streptomyces strains. mdpi.comnih.gov

Key aspects of this approach include:

Host Strain Selection: Choosing the right host is crucial. P. chlororaphis P3, for example, is a suitable chassis because it already has an efficient pathway for producing phenazine-1-carboxylic acid (PCA), a key precursor for endophenazines. mdpi.comnih.gov

Pathway Optimization: Once the BGC is in the new host, metabolic engineering techniques can be used to boost production. This can involve overexpressing rate-limiting enzymes, such as the prenyltransferase PpzP, which is essential for creating the characteristic side chain of endophenazines. mdpi.comnih.govresearchgate.net

Precursor Supply Enhancement: Increasing the availability of precursor molecules is another critical step. For endophenazines, this means optimizing the supply of both PCA from the shikimate pathway and dimethylallyl diphosphate (B83284) (DMAPP) from the mevalonate (B85504) (MVA) or 2-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govresearchgate.net

Through such metabolic engineering and medium optimization, researchers have dramatically increased the yield of Endophenazine A in P. chlororaphis P3, achieving titers as high as 279.43 mg/L, a significant improvement over the 20 mg/L produced by engineered Streptomyces strains. mdpi.comnih.govacs.org

Table 1: Comparison of Endophenazine A Production in Different Strains

StrainProduction MethodYield of Endophenazine A (mg/L)Reference
Streptomyces kunmingensis YIM 121234Wild Type0.08 scialert.net
Streptomyces prasinus ZO16Wild Type0.94 scialert.net
Streptomyces anulatus 9663Wild Type5.4 scialert.net
Streptomyces coelicolor M512Heterologous Expression20 scialert.netnih.gov
Pseudomonas chlororaphis P3 (engineered)Heterologous Expression & Metabolic Engineering279.43 mdpi.comnih.gov

Exploration of this compound as a Tool for Chemical Biology and Target Validation

The unique structure and biological activity of this compound make it a valuable tool for chemical biology. Chemical biology utilizes small molecules to probe and understand complex biological systems. This compound and its analogs can be used as molecular probes to identify new cellular targets and elucidate biological pathways.

The development of labeled or modified versions of this compound could allow researchers to track its movement within cells and identify its binding partners. This information is crucial for understanding its mechanism of action and for validating its molecular targets.

Potential Applications of this compound in Agrochemistry or Veterinary Medicine

The biological activities of endophenazines suggest potential applications beyond human medicine.

Agrochemistry: Phenazine compounds, in general, have well-documented applications in agriculture. nih.govmdpi.com Phenazine-1-carboxylic acid (PCA), a precursor to this compound, is the basis of a commercialized biopesticide used to control fungal diseases in crops. mdpi.com Endophenazines A-D have shown herbicidal activity against Lemna minor (duckweed) and antimicrobial activity against filamentous fungi, indicating their potential as natural herbicides or fungicides. researchgate.netnih.gov Their development as agrochemicals would offer a more environmentally friendly alternative to synthetic pesticides. mdpi.com

Veterinary Medicine: The antibacterial properties of this compound, particularly against Gram-positive bacteria, could be relevant in veterinary medicine. scialert.net As antimicrobial resistance becomes an increasing concern in both human and animal health, novel antibiotics are urgently needed. Further research could explore the efficacy and safety of this compound for treating bacterial infections in animals.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and structurally characterizing Endophenazine B?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with UV-Vis spectroscopy for tracking phenazine-like chromophores . Structural elucidation relies on NMR (e.g., ¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas and substituents. For example, aromatic proton signals in the δ 7.5–8.5 ppm range and aliphatic protons (e.g., δ 4.0–5.5 ppm) are critical for phenazine backbone identification .

Q. How is this compound’s cytotoxicity assessed in preclinical studies?

  • Methodological Answer : Cytotoxicity is evaluated using cell viability assays (e.g., MTT, SRB) across tumor cell lines. IC₅₀/IC₇₀ values are calculated to determine potency thresholds. For phenazine analogs like Endophenazine A, selectivity is classified as:

  • +++ : >20% selectivity (highly active)
  • ++ : 10–20%
  • + : 4–10%
  • - : <4% (low/no activity) .
    Researchers must normalize data against non-cancerous cell lines and account for batch-to-batch compound variability .

Q. What biosynthetic pathways are implicated in this compound production in Streptomyces spp.?

  • Methodological Answer : Gene clusters (e.g., ppzV, ppzY) regulate phenazine core biosynthesis and prenylation. Mutational analysis (e.g., REDIRECT technology, apramycin-resistance cassettes) identifies essential genes. LC-MS and comparative metabolomics confirm pathway intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line heterogeneity : Use standardized cell panels (e.g., NCI-60) and report passage numbers .
  • Assay conditions : Control for pH, serum content, and incubation time .
  • Data normalization : Apply statistical tests (e.g., ANOVA with post-hoc corrections) and report effect sizes. Peer review via platforms like Advanced Journal of Chemistry ensures transparency .

Q. What experimental designs optimize the discovery of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Rational design : Modify substituents (e.g., alkyl chains, hydroxyl groups) based on SAR studies of Endophenazine A .
  • Combinatorial biosynthesis : Engineer Streptomyces strains via gene knockout/overexpression to produce hybrid metabolites .
  • High-throughput screening : Pair automated liquid handling with multi-parametric assays (e.g., apoptosis markers, ROS induction) .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer :

  • Ethics : Adhere to institutional review boards (IRBs) for preclinical data sharing and animal welfare compliance .
  • Reproducibility : Document raw data (e.g., NMR spectra, cell counts) in appendices; use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Peer critique : Submit to journals enforcing STM standards (e.g., Advanced Journal of Chemistry) with open-access protocols .

Data Presentation and Analysis Guidelines

  • Tables : Include processed data directly addressing the research question (e.g., IC₅₀ values, gene expression levels) in the main text. Raw data (e.g., NMR peak lists) belong in appendices .
  • Uncertainty quantification : Report standard deviations, confidence intervals, and instrument error margins (e.g., ±0.1 ppm for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.